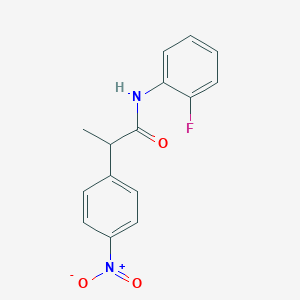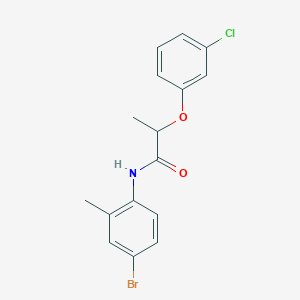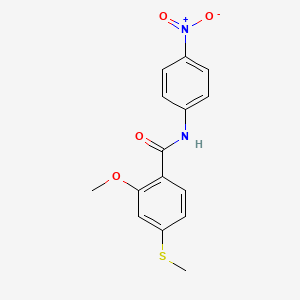![molecular formula C21H23Cl2N3O2 B4074333 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B4074333.png)
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide
説明
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide, commonly known as BAY 11-7082, is a synthetic compound that has been extensively studied in scientific research for its anti-inflammatory and anti-cancer properties. The compound was first synthesized in 2001 by Bayer Pharmaceuticals and has since been used in numerous studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
BAY 11-7082 works by inhibiting the activity of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. When activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes.
BAY 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of target genes. By inhibiting NF-κB, BAY 11-7082 can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to induce apoptosis in cancer cells, including breast, prostate, and pancreatic cancer cells.
In vivo studies have shown that BAY 11-7082 can reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. It has also been shown to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the advantages of using BAY 11-7082 in lab experiments is its well-established synthesis method and availability from commercial sources. It has also been extensively studied in scientific research, with a large body of literature available on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using BAY 11-7082 in lab experiments. One limitation is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells. It is also important to note that the effects of BAY 11-7082 may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for the study of BAY 11-7082. One area of research is the development of more specific inhibitors of the NF-κB pathway, which may have fewer off-target effects than BAY 11-7082.
Another area of research is the investigation of BAY 11-7082 in combination with other drugs or therapies. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells, and may have potential as a combination therapy for various diseases.
Finally, the use of BAY 11-7082 in preclinical and clinical trials for the treatment of various diseases is an important future direction. While much is known about its mechanism of action and potential therapeutic applications, further research is needed to determine its safety and efficacy in humans.
科学的研究の応用
BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. By inhibiting NF-κB, BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
In addition, BAY 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. It has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and viral infections.
特性
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O2/c1-2-3-20(27)26-12-10-25(11-13-26)19-9-8-17(14-18(19)23)24-21(28)15-4-6-16(22)7-5-15/h4-9,14H,2-3,10-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDGQJZHQQPYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-5,7-dimethyl-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4074259.png)
![N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4074266.png)



![N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4074285.png)
![N-(4-nitrophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4074290.png)
![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4074296.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,3-dichlorophenyl)butanamide](/img/structure/B4074297.png)

![3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4074337.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074339.png)

![1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074354.png)